
N2-Cyclohexyl-N1-phenylhydrazine
Overview
Description
N2-Cyclohexyl-N1-phenylhydrazine: is a hydrazine derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 210.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: N2-Cyclohexyl-N1-phenylhydrazine can be synthesized through the reaction of cyclohexylamine with phenylhydrazine under controlled conditions. The reaction typically involves the use of organic solvents and may require heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, adhering to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions: N2-Cyclohexyl-N1-phenylhydrazine undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. One notable reaction is the Wolff-Kishner reduction, where hydrazones are converted to alkanes under basic conditions and heat .
Common Reagents and Conditions:
Nucleophilic Addition: Hydrazine reacts with carbonyl compounds to form hydrazones.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: The Wolff-Kishner reduction involves the use of hydrazine and a strong base like potassium hydroxide, typically in a high boiling point solvent such as ethylene glycol.
Major Products:
Nucleophilic Addition: Formation of hydrazones.
Oxidation: Formation of corresponding oxidized products.
Reduction: Conversion to alkanes through the Wolff-Kishner reduction.
Scientific Research Applications
Chemical Applications
Organic Synthesis:
N2-Cyclohexyl-N1-phenylhydrazine is primarily used as a reagent in organic synthesis. It plays a crucial role in the formation of hydrazones and other nitrogen-containing compounds. The compound undergoes nucleophilic addition reactions with carbonyl groups, resulting in the formation of stable hydrazones, which can further participate in various transformations such as the Wolff-Kishner reduction.
Reaction Type | Description |
---|---|
Nucleophilic Addition | Reacts with carbonyl compounds to form hydrazones. |
Oxidation | Can be oxidized using agents like potassium permanganate. |
Reduction | Participates in the Wolff-Kishner reduction to convert hydrazones to alkanes. |
Industrial Production:
In industrial settings, this compound is synthesized under Good Manufacturing Practices (cGMP) to ensure high purity and quality. Its production often involves large-scale synthesis, utilizing controlled conditions to optimize yield and minimize impurities.
Biological Applications
Antimicrobial and Anticancer Properties:
Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. For instance, studies have evaluated its efficacy against various cancer cell lines, showing promising results that suggest it may serve as a lead compound for developing new anticancer agents .
Case Study: Antitumor Activity
A study highlighted the synthesis of derivatives from this compound, which were tested against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Some derivatives showed higher antitumor activity than the reference drug doxorubicin, indicating significant therapeutic potential .
Medicinal Applications
Drug Development:
The compound is being explored for its therapeutic potential in drug development. Its unique structural features allow it to interact with various biological targets, making it a candidate for designing new pharmaceuticals aimed at treating conditions such as cancer and infectious diseases .
Mechanism of Action:
The mechanism of action involves nucleophilic addition to carbonyl groups, leading to the formation of reactive intermediates that can interact with biological macromolecules. This interaction can disrupt cellular processes, contributing to its anticancer effects.
Mechanism of Action
The mechanism of action of N2-Cyclohexyl-N1-phenylhydrazine involves its interaction with molecular targets through nucleophilic addition reactions. The compound reacts with carbonyl groups to form hydrazones, which can further undergo various transformations. The Wolff-Kishner reduction mechanism involves the formation of a hydrazone intermediate, followed by base-catalyzed double-bond migration, loss of nitrogen gas, and protonation to yield the alkane product .
Comparison with Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.
Cyclohexylamine: Another amine that can form hydrazones with carbonyl compounds.
N-Methylphenylhydrazine: A methylated derivative with distinct properties.
Uniqueness: N2-Cyclohexyl-N1-phenylhydrazine stands out due to its unique combination of cyclohexyl and phenyl groups, which confer specific chemical and physical properties. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Biological Activity
N2-Cyclohexyl-N1-phenylhydrazine is a hydrazine derivative that has garnered interest in various fields, particularly for its potential biological activities . This compound is characterized by its unique molecular structure, which includes a cyclohexyl group and a phenyl group, contributing to its reactivity and solubility in organic solvents. Its molecular formula is with a molecular weight of 210.3 g/mol.
This compound undergoes several chemical reactions, which include:
- Nucleophilic Addition: Reacts with carbonyl compounds to form hydrazones.
- Oxidation: Can be oxidized using agents like potassium permanganate.
- Reduction: Participates in the Wolff-Kishner reduction, converting hydrazones to alkanes under basic conditions.
These reactions are significant for its applications in organic synthesis and medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action may involve the inhibition of essential bacterial enzymes, which disrupts cellular processes necessary for survival .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have evaluated its efficacy against several cancer cell lines, including:
- Breast Adenocarcinoma (MCF-7)
- Non-small Cell Lung Cancer (NCI-H460)
- CNS Cancer (SF-268)
Some derivatives of this compound demonstrated higher activity than the reference drug doxorubicin, indicating its potential as a lead compound in cancer therapy .
The biological activity of this compound can be attributed to its ability to form hydrazones with carbonyl-containing biomolecules. This interaction may alter the function of these biomolecules, leading to cell cycle arrest or apoptosis in cancer cells.
Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of various hydrazone derivatives, this compound was synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than those of established chemotherapeutics .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of this compound showed that it effectively inhibited both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing new antibacterial agents .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Notes |
---|---|---|
This compound | Antimicrobial, Anticancer | Higher potency than doxorubicin in studies |
Phenylhydrazine | Moderate antimicrobial | Simpler structure; less potent |
Cyclohexylamine | Limited biological activity | Primarily used as an amine |
This table illustrates how this compound compares with similar compounds regarding biological activity and potential applications.
Properties
IUPAC Name |
1-cyclohexyl-2-phenylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHXCOGOBLTVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454626 | |
Record name | N2-Cyclohexyl-N1-phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53656-81-8 | |
Record name | N2-Cyclohexyl-N1-phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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